Fluorescein-maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein-maleimide is a fluorescent derivatization reagent widely used in biochemical and molecular biology applications. It is particularly effective for labeling sulfhydryl-containing molecules, such as proteins and peptides, due to its high reactivity with thiol groups. The compound is known for its bright fluorescence, making it a valuable tool in various analytical and diagnostic techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorescein-maleimide is synthesized by reacting fluorescein with maleimideThe reaction conditions often require a controlled pH environment, usually between 6.5 and 7.5, to ensure optimal reactivity and stability of the maleimide group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The compound is then dried and stored under desiccated conditions to prevent moisture-induced degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescein-maleimide primarily undergoes thiol-ene reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is highly specific and efficient under mild conditions .
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with this compound include reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) to ensure the availability of free thiol groups
Conditions: The reactions are typically carried out in phosphate-buffered saline (PBS) or other suitable buffers at pH 6.5-7.5.
Major Products: The major product formed from the reaction of this compound with thiol-containing molecules is a fluorescently labeled conjugate, which can be used for various analytical applications .
Wissenschaftliche Forschungsanwendungen
Fluorescein-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying thiol groups in various chemical compounds.
Biology: Employed in labeling proteins and peptides to study their structure, function, and interactions. .
Wirkmechanismus
Fluorescein-maleimide exerts its effects through the formation of a stable thioether bond with thiol groups. The maleimide group is highly reactive towards thiols, allowing for specific and efficient labeling of sulfhydryl-containing molecules. This reaction enhances the fluorescence properties of the compound, making it a powerful tool for various analytical applications .
Vergleich Mit ähnlichen Verbindungen
Tetramethylrhodamine-5-maleimide: Another thiol-reactive fluorescent dye with similar applications but different spectral properties.
Fluorescein diacetate 5-maleimide: A derivative of fluorescein-maleimide used for similar labeling purposes.
Atto 488 maleimide: A highly fluorescent dye with superior photostability compared to this compound.
Uniqueness: this compound is unique due to its high molar extinction coefficient and quantum yield, which result in bright fluorescence. Its specificity for thiol groups and compatibility with various biological and chemical systems make it a versatile and valuable reagent in scientific research .
Eigenschaften
Molekularformel |
C27H19N3O7S |
---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-(2,5-dioxopyrrol-1-yl)ethyl]thiourea |
InChI |
InChI=1S/C27H19N3O7S/c31-15-2-5-19-21(12-15)36-22-13-16(32)3-6-20(22)27(19)18-4-1-14(11-17(18)25(35)37-27)29-26(38)28-9-10-30-23(33)7-8-24(30)34/h1-8,11-13,31-32H,9-10H2,(H2,28,29,38) |
InChI-Schlüssel |
WMHCVBWDCIFFOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=S)NCCN3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.